

# Known Characteristics of ZEN-2759

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## Compound Focus: ZEN-2759

CAS No.: 1616400-50-0

Cat. No.: S547739

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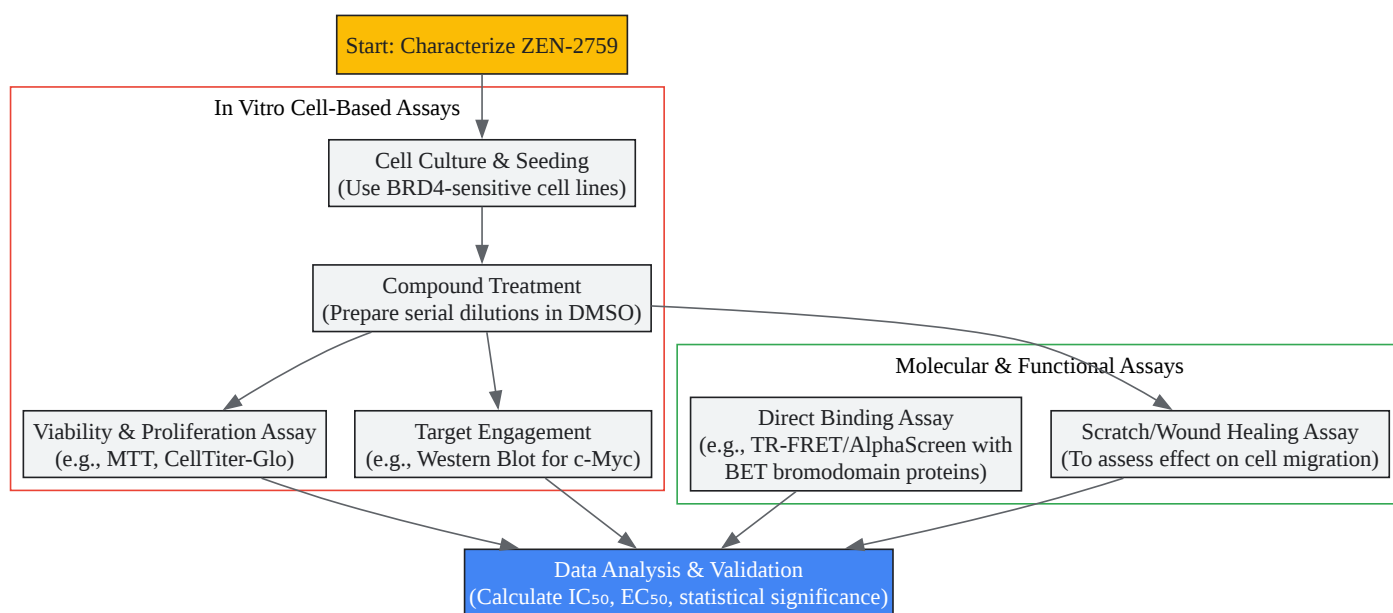
The table below summarizes the available information on **ZEN-2759**:

Property	Description
Name	ZEN-2759 [1]
CAS Number	1616400-50-0 [1]
Molecular Formula	C <sub>17</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> [1]
Molecular Weight	280.32 g/mol [1]
Storage	0°C for short-term, -20°C for long-term [1]
Solubility	DMSO [1]
Purity	≥98% (by HPLC) [1]
Reported Activity	Potent small-molecule inhibitor of BRD4 (BD1 and BD2) [1]

## A Proposed Framework for Assay Development

Since a direct protocol is unavailable, you can design one based on the biological target of **ZEN-2759** (BRD4) and established methods for similar inhibitors. The following workflow outlines a potential strategy

for characterizing its activity.



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### Key Experimental Considerations:

- **Assay Selection:** The choice of assay depends on your research question. Common approaches for BET inhibitors include:
  - **Binding Assays:** Use TR-FRET or AlphaScreen technology to measure direct competition between **ZEN-2759** and fluorescently labeled BET-domain ligands (e.g., JQ1) for binding to recombinant BRD4 bromodomains.
  - **Functional Phenotypic Assays:** The **In Vitro Scratch Assay** is a well-established, convenient, and inexpensive method to analyze cell migration, which can be a functional consequence of BET inhibition [2]. This protocol involves creating a "scratch" in a cell monolayer and monitoring cell migration to close the gap over time [2].

- **Downstream Effect Verification:** Assess target engagement by measuring the reduction of downstream proteins like c-Myc or Bcl-2 via Western Blot or quantitative PCR after treatment with **ZEN-2759**.
- **Critical Protocol Parameters:**
  - **Solvent Control:** Always include a DMSO vehicle control. The final DMSO concentration should be kept constant across all treatment groups (typically  $\leq 0.1\%$ ) to avoid solvent toxicity.
  - **Dose-Response:** Test a range of concentrations (e.g., from nanomolar to micromolar) to determine the half-maximal inhibitory concentration ( $IC_{50}$ ).
  - **Positive Control:** Include a known BET inhibitor (e.g., JQ1) as a benchmark for your assay's performance.

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## References

1. - ZEN Supplier | CAS 1616400-50-0 | AOBIOUS 2759 [[aobious.com](http://aobious.com)]
2. scratch In : a convenient and... | Nature vitro assay Protocols [[nature.com](http://nature.com)]

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